molecular formula C13H21ClN2O B1662575 Lidocaine N-methyl hydrochloride CAS No. 5369-00-6

Lidocaine N-methyl hydrochloride

Cat. No.: B1662575
CAS No.: 5369-00-6
M. Wt: 256.77 g/mol
InChI Key: WFKXSWWTOZBDME-UHFFFAOYSA-N
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Description

QX-222 belongs to the class of local anesthetics and shares structural similarities with Lignocaine. Its chemical formula is C13H21ClN2O, and the CAS number is 5369-00-6. As a Na+ channel blocker, it plays a crucial role in modulating neuronal excitability and pain perception.

Biochemical Analysis

Biochemical Properties

QX-222 acts as an open-channel blocker of the acetylcholine (ACh) receptor . When bound, it occludes some of the residues lining the channel . This interaction with the ACh receptor is crucial for its function as a sodium channel blocker .

Cellular Effects

QX-222 has been shown to inhibit native NaV channels in ND7-23 cells . This inhibition of sodium channels can have significant effects on cellular processes, including the regulation of cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of QX-222 involves its binding within the pore of the acetylcholine receptor channel, acting as an open-channel blocker . This binding occludes some of the residues lining the channel, thereby inhibiting the flow of sodium ions .

Temporal Effects in Laboratory Settings

In laboratory settings, QX-222 has been observed to cause channels to flicker as it repeatedly binds within the pore of the channel and blocks the flow of current through the channel . This suggests that the effects of QX-222 can change over time, potentially influencing long-term cellular function .

Dosage Effects in Animal Models

In animal models, the co-injection of QX-222 and lidocaine has been shown to result in a significant increase in paw withdrawal latency and mechanical withdrawal threshold compared to the administration of lidocaine alone . This suggests that the effects of QX-222 can vary with different dosages .

Transport and Distribution

Given its role as a sodium channel blocker, it is likely that it interacts with transporters or binding proteins involved in sodium ion transport .

Subcellular Localization

Given its role as a sodium channel blocker, it is likely that it is localized to areas of the cell where sodium channels are present .

Preparation Methods

Synthetic Routes:

QX-222 can be synthesized through various routes, including modifications of the Lignocaine structure. One common method involves the alkylation of Lignocaine with methyl iodide or other alkylating agents.

Reaction Conditions:

The alkylation reaction typically occurs under basic conditions, using a strong base like sodium hydroxide (NaOH). The reaction mixture is heated, and the product is isolated and purified.

Industrial Production:

While QX-222 is not widely produced industrially, research laboratories synthesize it for scientific investigations.

Chemical Reactions Analysis

QX-222 undergoes several chemical reactions:

    Alkylation Reaction:

Scientific Research Applications

Chemistry:

  • QX-222 serves as a valuable tool for studying ion channels, particularly Na+ channels.
  • Researchers explore its binding kinetics, selectivity, and voltage-dependent effects.

Biology:

  • In neurobiology, QX-222 helps dissect neuronal excitability and action potential propagation.
  • It aids in understanding pain pathways and nociception.

Medicine:

  • As a local anesthetic, QX-222 has potential clinical applications.
  • It may be investigated for pain management, especially in nerve-related conditions.

Industry:

  • While not directly used in industry, its study contributes to drug development and ion channel research.

Comparison with Similar Compounds

QX-222 stands out due to its trimethyl structure, distinguishing it from other local anesthetics like Lignocaine and related compounds.

Properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-10-7-6-8-11(2)13(10)14-12(16)9-15(3,4)5;/h6-8H,9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKXSWWTOZBDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201343384
Record name [[(2,6-Dimethylphenyl)carbamoyl]methyl]trimethylazanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201343384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5369-00-6
Record name [[(2,6-Dimethylphenyl)carbamoyl]methyl]trimethylazanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201343384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Lidocaine N-methyl hydrochloride
Reactant of Route 2
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Lidocaine N-methyl hydrochloride
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Lidocaine N-methyl hydrochloride
Reactant of Route 4
Reactant of Route 4
Lidocaine N-methyl hydrochloride
Reactant of Route 5
Reactant of Route 5
Lidocaine N-methyl hydrochloride
Reactant of Route 6
Reactant of Route 6
Lidocaine N-methyl hydrochloride

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